Product packaging for 1-Methylisoquinolin-3-amine(Cat. No.:)

1-Methylisoquinolin-3-amine

Cat. No.: B7980973
M. Wt: 158.20 g/mol
InChI Key: LXCFBXJAERRYNS-UHFFFAOYSA-N
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Description

1-Methylisoquinolin-3-amine (CAS 171861-48-6) is a nitrogen-containing heterocyclic compound with the molecular formula C 10 H 10 N 2 and a molecular weight of 158.20 g/mol . This compound belongs to the important and privileged class of isoquinoline scaffolds, which are found in numerous naturally occurring alkaloids and are widely explored for their biological activities . The primary research applications of this compound are in medicinal chemistry and materials science. It serves as a key synthetic intermediate for the development of novel compounds. Isoquinoline derivatives, particularly those substituted at the 3-position, are investigated for their fluorescent properties and potential use as organic fluorophores in sensing and imaging technologies . In pharmaceutical research, the isoquinoline core is known to be associated with a wide range of biological activities, including antifungal, antibacterial, anti-malarial, antidepressant, and antipsychotic properties, making this amine a valuable precursor in drug discovery campaigns . Handling and Usage: This product is intended for research purposes and is not suitable for human diagnostic or therapeutic use, or for veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B7980973 1-Methylisoquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylisoquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCFBXJAERRYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Nucleus

The isoquinoline core of 1-methylisoquinolin-3-amine is an electron-rich aromatic system, predisposing it to electrophilic aromatic substitution. The activating effects of the amino and methyl groups further enhance this reactivity. Theoretical and empirical data suggest that electrophilic attack is favored at the C5 and C8 positions of the isoquinoline ring. vulcanchem.com

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration of similar isoquinoline structures is often achieved using a mixture of fuming nitric acid and sulfuric acid at controlled temperatures, typically 0–5°C. This reaction introduces a nitro (NO₂) group onto the aromatic ring, which can serve as a handle for further synthetic modifications, such as reduction to an amino group. mnstate.edu

Halogenation, such as bromination, can also be performed to introduce a halogen atom, which is a versatile functional group for subsequent cross-coupling reactions. vulcanchem.com These reactions typically yield intermediates that are crucial for building more complex molecular architectures. vulcanchem.com The regioselectivity of these substitutions is influenced by the electronic directing effects of the existing substituents on the ring.

Nucleophilic Additions and Substitutions at Amine and Ring Positions

Functionalization and Derivatization of the Primary Amino Group

The primary amino group (-NH₂) at the C3 position is a key site for nucleophilic reactions and derivatization. This functional group readily undergoes reactions such as acylation, alkylation, and condensation to form a variety of derivatives. iu.edusigmaaldrich.com

One common derivatization strategy is the reaction with acylating agents, such as acid chlorides or anhydrides, to form amides. Another approach involves reaction with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS), which are specifically designed for the derivatization of primary and secondary amines. waters.comnih.gov These reactions typically proceed under mild, basic conditions (pH 8-10) and result in stable, easily characterizable derivatives. waters.com

Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases (imines). For example, reaction with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can form a dimethylaminomethylene derivative. iu.edu Such derivatizations are often employed to enhance the thermal stability and chromatographic performance of amine-containing compounds for analytical purposes. iu.edu

Table 1: Examples of Primary Amine Derivatization Reactions

Reagent TypeExample ReagentResulting Derivative
Acylating AgentTrifluoroacetic anhydride (B1165640) (TFAA)Trifluoroacetyl (TFA) derivative
Silylating AgentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) derivative
Alkylating AgentDimethylformamide-dimethyl acetal (DMF-DMA)Dimethylaminomethylene derivative
Carbamate Reagent6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)6-aminoquinolyl-carbamoyl derivative

This table summarizes common derivatization strategies applicable to primary amines. iu.eduwaters.com

Transformations Involving Halogenated Isoquinoline Precursors

Halogenated isoquinolines are pivotal intermediates in synthetic chemistry, offering a versatile platform for constructing complex molecules through various coupling reactions. The chlorine atom at the C1 position of a halogenated isoquinoline is particularly susceptible to nucleophilic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines or thiols, to yield functionalized isoquinoline derivatives.

For example, 1-chloro-7-methylisoquinoline (B1370838) can react with an amine in the presence of a base to produce 1-amino-7-methylisoquinoline. Furthermore, the halogen atom can be removed through hydrogenolysis, a reaction often carried out with red phosphorus and hydriodic acid or through catalytic hydrogenation using a palladium catalyst. thieme-connect.de This dehalogenation is a key step in many synthetic routes, for instance, in converting a 1,3-dihaloisoquinoline into a 3-haloisoquinoline. thieme-connect.de

Cycloaddition Reactions and Fused Polycyclic System Formation

The unique structure of this compound and its derivatives allows for their participation in cycloaddition reactions, leading to the formation of novel fused polycyclic systems. These reactions are powerful tools for building molecular complexity in a single step.

Synthesis of Triazoloisoquinoline Derivatives

vulcanchem.comscirp.orgresearchgate.netTriazolo[3,4-a]isoquinolines are a class of fused heterocyclic compounds that can be synthesized from isoquinoline precursors. One established method involves the reaction of 1-methylisoquinoline (B155361) with hydrazonoyl halides. scirp.orgresearchgate.net This reaction proceeds via a [3+2] cycloaddition mechanism, where the nitrilimine, generated in situ from the hydrazonoyl halide, acts as the 1,3-dipole. scirp.orgwikipedia.org The reaction can be efficiently carried out in ethanol (B145695) under microwave irradiation, often using a green catalyst like chitosan (B1678972). scirp.orgresearchgate.net The resulting triazoloisoquinoline can be further functionalized. For example, reaction with dimethylformamide-dimethylacetal (DMF-DMA) yields enaminones, which can then react with another molecule of a hydrazonoyl halide to produce more complex pyrazolyl triazoloisoquinoline systems. scirp.org

Formation of Thiadiazolyl Isoquinoline Derivatives

Thiadiazolyl isoquinoline derivatives can also be synthesized from 1-methylisoquinoline precursors. A common strategy involves the initial reaction of 1-methylisoquinoline with an arylisothiocyanate to form a thioanilide intermediate. scirp.orgalaqsa.edu.ps This thioanilide then undergoes a cycloaddition reaction with a hydrazonoyl halide. scirp.orgalaqsa.edu.ps The reaction of the thioanilide with the nitrilimine (generated from the hydrazonoyl halide) can proceed through two possible pathways, both leading to the formation of a 1,3,4-thiadiazole (B1197879) ring fused to the isoquinoline core. researchgate.net These reactions are often conducted in refluxing ethanol or chloroform, sometimes under microwave irradiation to enhance reaction rates. scirp.orgresearchgate.netalaqsa.edu.ps

Table 2: Synthesis of Fused Heterocycles from 1-Methylisoquinoline Derivatives

Starting MaterialReagent(s)Fused SystemKey Reaction TypeReference
1-MethylisoquinolineHydrazonoyl halidesTriazoloisoquinoline[3+2] Cycloaddition scirp.org
Thioanilide of 1-MethylisoquinolineHydrazonoyl halidesThiadiazolyl isoquinolineCycloaddition scirp.orgalaqsa.edu.ps

This table highlights key cycloaddition strategies for synthesizing fused polycyclic systems from 1-methylisoquinoline.

Oxidative Transformations, including N-Oxidation and Intramolecular Redox Processes

The this compound molecule is susceptible to various oxidative transformations, targeting both the nitrogen atom of the isoquinoline ring and the substituent groups. These reactions can lead to the formation of N-oxides or trigger intramolecular redox processes.

N-Oxidation: The nitrogen atom of the isoquinoline ring can be oxidized to form the corresponding N-oxide. This transformation can be achieved using various oxidizing agents. For example, Verticillium sp. GF39 cells have been shown to effectively catalyze the oxidation of 1-methylisoquinoline to 1-methylisoquinoline N-oxide. ebi.ac.uk The reaction with reagents like sulfur dioxide, acetic anhydride, or trifluoroacetic anhydride can also lead to N-oxidation, among other reactions. rsc.org The resulting N-oxides are versatile intermediates for further functionalization of the isoquinoline core. chinesechemsoc.org

Intramolecular Redox Processes: Intramolecular redox reactions offer a pathway for the direct functionalization of C(sp³)–H bonds. beilstein-journals.orgwiley.com In the context of isoquinoline derivatives, these processes can be initiated by the oxidation of a tertiary amine N-oxide. For instance, the treatment of 3,4-dimethoxy-NN-dimethylphenethylamine N-oxide with iron(II) ions can lead to a mixture of products arising from reduction, fragmentation, and dehydrative cyclization to form a tetrahydroisoquinoline derivative. rsc.org This cyclization is proposed to proceed through an aminium radical cation intermediate. rsc.org Such intramolecular redox-neutral annulations of cyclic amines with aldehydes and ketones provide a route to fused tricyclic ring systems. acs.org

The table below provides examples of oxidative transformations involving isoquinoline and related structures.

Reagent/CatalystSubstrateKey TransformationProduct(s)Ref.
Verticillium sp. GF391-MethylisoquinolineN-Oxidation1-Methylisoquinoline N-oxide ebi.ac.uk
Iron(II) ion3,4-Dimethoxy-NN-dimethylphenethylamine N-oxideIntramolecular Redox/CyclizationTetrahydroisoquinoline derivative, tertiary and secondary amines rsc.org
Air (O₂) / CuBr₂1,2,3,4-TetrahydroisoquinolinesOxidationIsoquinolines acs.org
Ceric ammonium (B1175870) nitrate (B79036) (CAN)5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-oneOxidation2-Methylisoquinoline-1,5,8(2H)-trione ufms.br

Rearrangement Reactions within the Isoquinoline Framework (e.g., Photochemical N to C Rearrangements)

The isoquinoline framework can undergo various rearrangement reactions, with photochemical rearrangements being a particularly interesting class. These reactions can lead to a significant alteration of the substitution pattern on the heterocyclic core.

A notable example is the photochemical Current time information in Bangalore, IN.vulcanchem.com N to C rearrangement. rsc.org Research has shown that N-alkylated isoquinolinium salts, upon formation of a phosphite (B83602) adduct, can undergo a photochemical rearrangement under 365 nm LED irradiation. rsc.orgresearchgate.net This process results in the migration of the alkyl group from the nitrogen atom to the C4 position (meta-C–H alkylation) of the isoquinoline ring. rsc.orgresearchgate.net This transformation is significant as it allows for the functionalization of a typically less reactive position on the isoquinoline core. The reaction is proposed to proceed through a singlet excited state of an enamine-type intermediate, involving a C-N bond cleavage. rsc.org

While direct studies on this compound are not extensively detailed, the principles established for related isoquinoline systems suggest its potential to participate in similar photochemical rearrangements. The presence of the methyl group at the 1-position and the amine group at the 3-position would likely influence the regioselectivity and efficiency of such rearrangements.

The following table summarizes key aspects of photochemical N to C rearrangements in the isoquinoline system.

Reaction TypeKey IntermediateTransformationOutcomeRef.
Photochemical Current time information in Bangalore, IN.vulcanchem.com N to C RearrangementPhosphite adduct of N-alkyl isoquinolinium saltAlkyl group migration from nitrogen to C4meta-C–H alkylation of the isoquinoline ring rsc.orgresearchgate.net
Phosphite-mediated Current time information in Bangalore, IN.researchgate.net alkyl migrationN-alkylated isoquinolinium saltAlkyl group migration from nitrogen to C1ortho-C–H alkylation of the isoquinoline ring researchgate.net

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-Methylisoquinolin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the isoquinoline (B145761) core.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the isoquinoline ring, the protons of the methyl group, and the protons of the amine group. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants revealing their positions relative to the nitrogen atom and the methyl and amine substituents. The methyl group protons would likely appear as a singlet in the upfield region (δ 2.5-3.0 ppm). The amine protons (NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbons of the isoquinoline ring system and the methyl carbon. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon atom attached to the amine group (C3) and the carbon bearing the methyl group (C1) would have characteristic chemical shifts influenced by these functionalities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule, particularly useful for assigning adjacent protons on the benzene (B151609) ring portion of the isoquinoline.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2- and 3-bond) correlations between protons and carbons. This is particularly powerful for identifying the connectivity between the methyl group and the C1 position, and for confirming the positions of the quaternary (non-protonated) carbons in the isoquinoline ring by observing their correlations with nearby protons.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Carbon (¹³C) Expected Chemical Shift (ppm)
CH₃~2.5-3.0SingletCH₃~20-25
NH₂Variable (Broad)SingletC1~155-160
Aromatic-H~7.0-8.5Multiplets/DoubletsC3~145-150
Aromatic-C~110-140
Aromatic-CH~115-135

Note: The chemical shift values are estimates based on related isoquinoline structures and are subject to variation based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. fiu.edu Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which is accurate enough to distinguish between compounds with the same nominal mass but different elemental compositions. youtube.com

For this compound, HRMS analysis would be used to confirm its molecular formula, C₁₀H₁₀N₂. The technique involves ionizing the molecule (e.g., via electrospray ionization, ESI) to form a protonated molecule [M+H]⁺. The instrument then measures the m/z of this ion with very high precision. The experimentally determined accurate mass is then compared to the theoretical exact mass calculated for the proposed formula. An agreement within a small tolerance (typically < 5 ppm) provides strong evidence for the correct elemental composition.

Parameter Value
Molecular FormulaC₁₀H₁₀N₂
Nominal Mass158
Theoretical Exact Mass ([M])158.08440
Theoretical Exact Mass ([M+H]⁺)159.09222

This high level of accuracy is invaluable for differentiating between potential isomers or isobaric compounds, thus providing a high degree of confidence in the compound's identity. cas.cz

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is contingent upon the ability to grow a high-quality single crystal of the compound. If suitable crystals of this compound can be obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. The resulting structural data would confirm the planarity of the isoquinoline ring system and the precise geometry of the methyl and amine substituents.

As of this writing, specific crystallographic data for this compound is not publicly available. However, a typical output of such an analysis would include the following parameters.

Crystallographic Parameter Information Provided
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the crystal lattice.
ZThe number of molecules in the unit cell.
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed by three connected atoms.
Torsion Angles (°)The dihedral angles describing the conformation of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The presence of two bands (symmetric and asymmetric stretches) is a hallmark of the -NH₂ group. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.com

C=C and C=N Stretching: The stretching vibrations of the aromatic isoquinoline ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond would likely be found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would also be effective for observing the characteristic vibrations of the aromatic ring system.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity
Primary AmineN-H Asymmetric Stretch~3400-3500Medium
Primary AmineN-H Symmetric Stretch~3300-3400Medium
Aromatic C-HC-H Stretch>3000Medium-Weak
Aliphatic C-HC-H Stretch<3000Medium
Primary AmineN-H Bend (Scissoring)~1580-1650Medium-Strong
Aromatic RingC=C / C=N Stretch~1400-1600Medium-Strong
Aromatic AmineC-N Stretch~1250-1335Medium-Strong

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), that measure the differential interaction of a molecule with left and right circularly polarized light. These techniques are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images.

A molecule is chiral if it lacks an improper axis of rotation, which includes a plane of symmetry and a center of inversion. The structure of this compound possesses a plane of symmetry that is coplanar with the isoquinoline ring system. Due to this element of symmetry, the molecule is achiral.

As a consequence, this compound will not rotate the plane of polarized light and will not exhibit a signal in circular dichroism spectroscopy. Therefore, chiroptical techniques are not applicable for the stereochemical elucidation of this compound, as there are no enantiomers to distinguish or an absolute configuration to assign. The achiral nature of the molecule is unequivocally determined by its structure.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Bonding Characteristics

Quantum mechanical calculations are fundamental to understanding the electronic nature of 1-Methylisoquinolin-3-amine. These studies typically employ methods like Density Functional Theory (DFT) to elucidate the distribution of electrons and the nature of chemical bonds within the molecule.

The electronic properties are largely dictated by the arrangement of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. researchgate.net For aromatic heterocyclic amines, the HOMO is often localized on the fused ring system and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed across the aromatic system.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps illustrate the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue areas representing electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net In this compound, the nitrogen atom of the amine group and the isoquinoline (B145761) ring are expected to be regions of high electron density.

Natural Bond Orbital (NBO) analysis can be performed to provide a detailed picture of the bonding within the molecule, including hybridization and the nature of orbital interactions. researchgate.net The nitrogen atom in the amine group is typically sp³-hybridized, with a lone pair of electrons residing in one of the hybrid orbitals. libretexts.org

Table 1: Representative Calculated Electronic Properties for an Isoquinoline Derivative

Property Calculated Value Significance
HOMO Energy -6.1 eV Electron-donating capability
LUMO Energy -1.7 eV Electron-accepting capability
HOMO-LUMO Gap 4.4 eV Chemical reactivity and stability

Note: Data are illustrative based on similar quinoxaline (B1680401) structures and serve to represent typical outputs of quantum chemical calculations. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method to explore the mechanisms of chemical reactions involving compounds like this compound. mdpi.comnih.gov By calculating the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, transition states, and products. researchgate.net

For instance, in studying the reactivity of the amine group or the isoquinoline core, DFT can be used to model reactions such as electrophilic aromatic substitution or nucleophilic additions. researchgate.net The calculations can predict the most likely site of reaction (regioselectivity) by comparing the activation energies of the transition states for different reaction pathways. The pathway with the lowest activation energy is considered the most favorable. pku.edu.cn

Transition state analysis is a key component of these studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes occurring during the reaction. nih.gov DFT calculations have proven to be a reliable tool for investigating reaction mechanisms, with results often showing good agreement with experimental findings. pku.edu.cn

Conformational Analysis and Molecular Dynamics Simulations of the Compound

Conformational Analysis

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. scribd.com For this compound, rotations around single bonds, such as the C-N bond of the amine group and the C-C bond of the methyl group, give rise to different conformers. The amine group itself can undergo pyramidal inversion, rapidly interconverting between two mirror-image forms. libretexts.org

Computational methods like molecular mechanics or DFT can be used to perform a systematic search of the conformational space. nih.gov By calculating the energy of each possible conformation, a potential energy surface can be generated, and the lowest-energy (most stable) conformers can be identified. researchgate.net The relative populations of these conformers at a given temperature can then be estimated using a Boltzmann distribution.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field. nih.gov These simulations can reveal how the molecule flexes, vibrates, and changes its conformation in response to its environment (e.g., in a solvent). researchgate.netulisboa.pt

MD simulations can provide insights into the stability of different conformers and the time scales of conformational changes. mdpi.com They are particularly useful for understanding how the molecule interacts with other molecules, such as solvent molecules or biological macromolecules. frontiersin.org The simulation trajectory provides a detailed, atomistic view of the molecule's behavior, which can help in interpreting experimental data and understanding its function at a molecular level. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts) through Computational Methods

Computational chemistry offers powerful methods for predicting spectroscopic properties, which is crucial for structure verification and interpretation of experimental spectra. comporgchem.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. bohrium.com

The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. modgraph.co.uk The accuracy of these predictions depends on several factors, including the chosen DFT functional, the basis set, and the treatment of solvent effects. comporgchem.com Functionals such as B3LYP and specialized variants like WP04 have been developed to provide more accurate predictions of proton and carbon chemical shifts. github.io

The typical workflow involves:

Performing a conformational search to identify low-energy conformers of the molecule.

Optimizing the geometry of each conformer.

Calculating the NMR shielding constants for each conformer.

Averaging the chemical shifts based on the Boltzmann population of each conformer. comporgchem.com

Predicted chemical shifts are often linearly scaled against experimental values to correct for systematic errors in the computational method. comporgchem.com The mean absolute error (MAE) between computed and experimental ¹H NMR shifts can be as low as 0.1-0.2 ppm with modern methods. github.ionih.gov

Table 2: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts

Proton Predicted Shift (ppm) Experimental Shift (ppm) Deviation (ppm)
H-4 7.25 7.18 +0.07
H-5 8.10 8.05 +0.05
H-8 7.95 7.98 -0.03
CH₃ 2.50 2.55 -0.05

Note: This table is a hypothetical representation to illustrate the data obtained from computational NMR predictions and their comparison with experimental results.

In Silico Studies of Reactivity, Selectivity, and Regiochemistry

In silico studies encompass a wide range of computational techniques used to predict the reactivity and selectivity of molecules, guiding synthetic efforts and providing mechanistic insights. nih.govmdpi.com For this compound, these studies can predict how the molecule will behave in various chemical reactions.

Reactivity and Selectivity Prediction

Reactivity can be assessed using frontier molecular orbital theory, where reactions are predicted to occur between the HOMO of the nucleophile and the LUMO of the electrophile. researchgate.net The energies and spatial distributions of these orbitals in this compound can indicate its susceptibility to different types of reagents.

Regiochemistry Prediction

DFT calculations are instrumental in predicting the regiochemistry of reactions, such as electrophilic aromatic substitution on the isoquinoline ring. By calculating the energies of the intermediate structures (e.g., sigma complexes) formed by the attack at different positions, the most stable intermediate can be identified, which corresponds to the major reaction product. rsc.org Alternatively, reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can be calculated to predict the most reactive sites in the molecule without modeling the entire reaction pathway. researchgate.net Machine learning models are also emerging as powerful tools for predicting the site- and regioselectivity of organic reactions, often trained on large datasets of known reactions. rsc.orgnih.gov

Applications in Advanced Organic Synthesis

Role as a Privileged Scaffold for the Construction of Diverse Heterocyclic Systems

The isoquinoline (B145761) framework is widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast number of biologically active natural products and synthetic compounds. nih.govrsc.org This structural motif serves as an excellent template for drug discovery. nih.gov 1-Methylisoquinolin-3-amine, as a substituted isoquinoline, is a key starting material for creating a variety of fused heterocyclic systems.

The reactivity of the 1-methyl group, in particular, has been exploited to construct novel fused ring systems. For example, the reaction of 1-methylisoquinoline (B155361) with hydrazonoyl halides in the presence of chitosan (B1678972) under microwave irradiation provides a direct route to triazoloisoquinolines. researchgate.net This transformation demonstrates the utility of the 1-methylisoquinoline core in generating more complex, fused heterocyclic structures. Further derivatization of the resulting triazoloisoquinoline products can lead to the synthesis of pyrazolyl triazoloisoquinolines and thiadiazolyl isoquinolines, showcasing the scaffold's versatility. researchgate.net

Table 1: Synthesis of Fused Heterocyclic Systems from 1-Methylisoquinoline Derivatives

Starting Material Reagent Product Reference
1-Methylisoquinoline Hydrazonoyl halides nih.govgoogle.comnih.govTriazolo[3,4-a]isoquinolines researchgate.net
1-Methylisoquinoline Arylisothiocyanate Thioanilide intermediate researchgate.net

Precursor for the Synthesis of Complex Natural Product Analogs (e.g., Papaverine (B1678415) and Lamellarin Core)

The isoquinoline skeleton is central to numerous alkaloids and marine natural products. This compound and its close analogs serve as crucial precursors for the synthesis of analogs of these complex molecules.

Lamellarin Core: The lamellarins are a family of marine alkaloids known for their potent biological activities, including cytotoxicity and inhibition of HIV-1 integrase. mdpi.comnih.gov The core structure of many lamellarins features a pentacyclic system derived from a pyrrole (B145914) fused to an isoquinoline unit. mdpi.com Synthetic strategies have been developed that utilize 1-methylisoquinoline as a key building block for constructing the lamellarin core. researchgate.netmdpi.com For instance, a visible-light-induced or Yb(OTf)₃-catalyzed coupling reaction between 1-methylisoquinoline and 4-chloro-3-nitrocoumarin (B1585357) derivatives can be employed to assemble the coumarin-pyrrole-isoquinoline fused pentacycle that forms the fundamental structure of the lamellarin alkaloids. researchgate.netmdpi.com

Papaverine Analogs: Papaverine is an opium alkaloid whose structure is based on a 1-benzylisoquinoline (B1618099) framework. sci-hub.seresearchgate.net The biosynthesis of papaverine involves a series of methylation and dehydrogenation steps starting from (S)-reticuline. nih.gov Synthetic approaches to papaverine and its analogs often rely on the construction of the core isoquinoline ring. sci-hub.se Methodologies such as the acid-mediated denitrogenative ring opening of triazoloisoquinolines have been developed to furnish 1-methyleneisoquinolines, which are key intermediates in a straightforward, three-step synthesis of papaverine and its analogs. researchgate.net The versatility of such methods allows for the introduction of various substituents, facilitating the creation of diverse papaverine analogs for structure-activity relationship studies. researchgate.net

Intermediate in the Modular Construction of Chemically Diverse Molecules

The term "modular construction" in chemical synthesis refers to the assembly of complex molecules from smaller, discrete units or "modules." this compound is an excellent intermediate for such strategies. The distinct reactivity of the amino group, the methyl group, and the aromatic ring allows for the sequential or one-pot attachment of different chemical fragments.

For example, 3-aminoisoquinolines can be prepared through the cyclocondensation of 2-acylphenylacetonitriles with amines, highlighting a modular approach to the core structure itself. researchgate.net Once formed, the 3-amino group can serve as a nucleophile or as a handle for further functionalization, such as in the synthesis of isoquinolin-3-ylurea derivatives. google.com Similarly, benzoquinoline amines have been demonstrated as key intermediates in the synthesis of larger, angular, and linear dinaphthonaphthyridines, showcasing how an amine-functionalized heterocyclic core can be elaborated into complex polycyclic aromatic systems. nih.gov This modularity is crucial for generating chemical libraries of diverse molecules for high-throughput screening in drug discovery. nih.gov

Catalytic Applications of this compound and its Derivatives in Organic Transformations

While this compound itself is not typically employed as a catalyst, its structural motifs, particularly the chiral amino-isoquinoline framework, are valuable in the design of ligands for asymmetric catalysis. Chiral amines are frequently used in asymmetric synthesis as resolving agents, chiral auxiliaries, or as part of metal catalysts. mdpi.com

Derivatives of amino-isoquinolines, specifically chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, have been successfully incorporated into Cp* metal complexes. mdpi.com These complexes have proven to be effective catalysts in the asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.com This reaction is significant as it produces chiral tetrahydroisoquinoline products, which are precursors to a wide range of alkaloids and pharmacologically active compounds. mdpi.com The use of these isoquinoline-based ligands demonstrates compatibility with both organic and aqueous media, highlighting their versatility in catalytic applications. mdpi.com

Development of Novel Synthetic Methodologies Leveraging the Reactivity of the Compound

The unique reactivity of this compound and its parent compound, 1-methylisoquinoline, has been leveraged to develop new synthetic methods. A notable example involves the reaction of 1-methylisoquinoline with hydrazonoyl halides. researchgate.net This reaction, conducted under microwave irradiation with chitosan as a biodegradable catalyst, represents a novel and efficient method for synthesizing nih.govgoogle.comnih.govtriazolo[3,4-a]isoquinolines. researchgate.net

The synthetic utility of this methodology can be extended. The triazoloisoquinoline products can be further reacted with dimethylformamide-dimethylacetal (DMF-DMA) to yield enaminones. researchgate.net These enaminones are versatile intermediates that can undergo subsequent cycloaddition reactions with hydrazonoyl halides to produce pyrazolyl-substituted triazoloisoquinolines. researchgate.net This multi-step sequence, originating from the reactivity of the 1-methylisoquinoline scaffold, constitutes a novel methodology for accessing complex and functionally rich heterocyclic compounds. researchgate.net

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
Papaverine
Lamellarin
nih.govgoogle.comnih.govTriazolo[3,4-a]isoquinolines
google.comnih.govnih.govThiadiazolyl isoquinolines
4-chloro-3-nitrocoumarin
(S)-reticuline
1-benzylisoquinoline
1-methyleneisoquinolines
triazoloisoquinolines
2-acylphenylacetonitriles
isoquinolin-3-ylurea
dinaphthonaphthyridines
8-amino-5,6,7,8-tetrahydroquinoline
1-aryl substituted-3,4-dihydroisoquinolines
enaminones

Biological Mechanistic Studies in Vitro and Preclinical Focus

Molecular-Level Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

There is currently no published research detailing the molecular-level interactions of 1-Methylisoquinolin-3-amine with biological macromolecules.

Investigation of Binding Affinities and Molecular Recognition Pathways

Information regarding the binding affinities and molecular recognition pathways of this compound with any biological target is not available in the current body of scientific literature. Future research in this area would require screening the compound against a panel of relevant biological macromolecules to identify potential binding partners. Subsequent biophysical studies, such as surface plasmon resonance or isothermal titration calorimetry, would be necessary to quantify binding affinities.

Enzyme Inhibition Kinetic Studies and Elucidation of Catalytic Mechanisms

There are no enzyme inhibition kinetic studies available for this compound. To elucidate potential enzymatic interactions, in vitro enzyme assays would need to be conducted. Should any inhibitory activity be observed, detailed kinetic studies would be required to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate key parameters such as the inhibition constant (Kᵢ).

Cellular Pathway Perturbations and Signaling Network Analysis In Vitro

Data on how this compound may perturb cellular pathways or signaling networks is non-existent. Investigating this would involve treating various cell lines with the compound and employing techniques such as transcriptomics (RNA-seq), proteomics, and phosphoproteomics to identify changes in gene expression and protein activity. Such analyses could reveal the signaling pathways modulated by this compound.

Subcellular Localization and Molecular Partner Interaction Studies

The subcellular localization of this compound and its potential molecular partners have not been investigated. To determine its localization, techniques like fluorescence microscopy with a labeled version of the compound could be utilized. Identifying interaction partners would necessitate methods such as affinity purification-mass spectrometry.

Mechanistic Insights into In Vitro Biological Activities

As there are no reports of significant in vitro biological activities for this compound, no mechanistic insights can be provided.

Pharmacological Modulatory Effects at a Mechanistic Level, Exclusively in Preclinical Models

Despite extensive searches, no studies matching these specific criteria for this compound could be located. Research in this area has focused on related but structurally distinct compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), which possesses a different chemical structure and, consequently, different biological activities. As per the strict instructions to focus solely on this compound, the requested article cannot be generated at this time due to the absence of relevant data.

Future Research Directions and Emerging Areas

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing isoquinoline (B145761) derivatives, such as the Bischler-Napieralski or Pictet-Spengler reactions, often involve harsh conditions, multi-step processes, and the generation of significant waste. researchgate.netwikipedia.org Future research will undoubtedly focus on developing greener, more efficient synthetic pathways to 1-Methylisoquinolin-3-amine and its analogs.

Key areas of exploration include:

Catalysis with Earth-Abundant Metals: A significant challenge is the reliance on precious and rare metals like palladium and rhodium in many synthetic protocols. researchgate.net A major push is expected towards the use of earth-abundant 3d-transition metals such as iron, copper, and cobalt as catalysts. researchgate.net These metals offer a more sustainable and cost-effective alternative for constructing the isoquinoline core.

Atom-Economical Reactions: The development of synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product is a cornerstone of green chemistry. researchgate.net Future syntheses of this compound will likely leverage cascade or domino reactions, where multiple bond-forming events occur in a single operation, minimizing purification steps and solvent usage. rsc.org

Benign Solvents and Energy-Efficient Processes: Research will likely focus on replacing hazardous organic solvents with greener alternatives and employing energy-efficient activation methods like microwave irradiation or mechanochemistry. researchgate.netmdpi.com

Synthetic StrategyKey FeaturesPotential Advantage for this compound Synthesis
3d-Transition Metal CatalysisUse of Fe, Cu, Co, etc.Reduced cost, lower toxicity, increased sustainability. researchgate.net
Cascade/Domino ReactionsMultiple transformations in one pot.Higher efficiency, reduced waste, simplified procedures. rsc.org
Microwave-Assisted SynthesisRapid heating, shorter reaction times.Accelerated synthesis, potential for improved yields. mdpi.com

Exploration of Novel Chemical Transformations and Unprecedented Reactivity Patterns

The reactivity of the this compound scaffold is ripe for exploration. The presence of the amine group at the C3 position and the methyl group at the C1 position offers unique opportunities for novel functionalization and the discovery of unprecedented chemical transformations.

Future research could investigate:

Domino Reactions: Designing novel domino reactions starting from isoquinolinium ylides derived from this compound could provide rapid access to complex, functionalized polycyclic frameworks. rsc.org

C-H Bond Activation: Rhodium(III)-catalyzed C-H bond activation of related systems, such as in-situ generated oximes, has been used to build multisubstituted isoquinolines. organic-chemistry.org Applying similar strategies to activate specific C-H bonds on the this compound core could enable direct and efficient late-stage functionalization, allowing for the rapid synthesis of derivative libraries.

Multi-Component Reactions: Developing new multi-component reactions that incorporate this compound as a key building block would allow for the convergent and diversity-oriented synthesis of complex molecules from simple precursors in a single step. harvard.edu

Computational Design and Predictive Modeling for Structure-Activity Relationship Studies

Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. For this compound, in silico methods can guide synthetic efforts and predict the properties of novel derivatives.

Emerging areas in this field include:

Density Functional Theory (DFT) Analysis: DFT calculations can be employed to understand the electronic structure, geometry, and reactivity of this compound. researchgate.netcitedrive.com This knowledge can help in predicting its behavior in chemical reactions and its potential intermolecular interactions with biological targets or other materials.

Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active sites of target proteins. citedrive.comnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these ligand-protein complexes. citedrive.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structural features of a series of compounds with their biological activity or physical properties. eurekaselect.com By developing QSAR models for derivatives of this compound, researchers can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic targets and accelerating the discovery process. nih.gov

Computational MethodApplication for this compoundResearch Goal
DFTAnalyze electronic structure, FMO, MEP. researchgate.netcitedrive.comPredict reactivity and intermolecular interactions.
Molecular DockingSimulate binding to protein targets. citedrive.comnih.govIdentify potential biological targets and design potent inhibitors.
MD SimulationsAssess stability of ligand-protein complexes. citedrive.comUnderstand dynamic behavior and binding stability over time.
QSARCorrelate structure with activity/properties. eurekaselect.comnih.govPredict properties of new derivatives to guide synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. researchgate.net Applying these technologies to the synthesis of this compound is a promising future direction.

Key developments will likely involve:

Continuous Flow Synthesis: Flow chemistry enables reactions to be performed in a continuously flowing stream within a reactor. This technology offers precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. rsc.orgresearchgate.net Developing a continuous flow process for the synthesis of this compound could allow for higher throughput and easier scalability. vapourtec.com

Automated Synthesis Platforms: Automated systems can perform multi-step synthetic sequences with minimal human intervention. researchgate.net Integrating the synthesis of this compound and its derivatives onto such platforms would enable the rapid generation of compound libraries for high-throughput screening in drug discovery or materials science. researchgate.net

Investigation of Advanced Material Science Applications

The rigid, planar structure and heteroaromatic nature of the isoquinoline core suggest that this compound could serve as a valuable building block for advanced functional materials.

Potential research avenues include:

Fluorescent Materials: Isoquinoline derivatives have been investigated for their fluorescent properties. mdpi.com Future work could focus on synthesizing derivatives of this compound and evaluating their photophysical properties, such as quantum yield and emission wavelength, for applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

Corrosion Inhibitors: Isoquinoline derivatives have shown promise as effective corrosion inhibitors for metals. acs.org The nitrogen atom in the isoquinoline ring can adsorb onto metal surfaces, forming a protective layer. Research could explore the efficacy of this compound and its derivatives in preventing the corrosion of various metals and alloys.

Expansion of Mechanistic Understanding in Chemical Biology Contexts

While the direct biological activity of this compound may not be extensively documented, its structural similarity to biologically active isoquinoline alkaloids warrants further investigation into its potential roles in chemical biology. rsc.orgnih.gov

Future studies could focus on:

Development of Biological Probes: Derivatives of this compound could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying biological processes or identifying protein targets.

Mechanistic Studies: If biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level. This could involve investigating its interactions with specific enzymes or receptors, as has been done for related tetrahydroisoquinolines which show neuroprotective properties through mechanisms like MAO inhibition and free radical scavenging. nih.govresearchgate.net

Antifungal/Antimicrobial Agents: Numerous isoquinoline derivatives exhibit potent antifungal and antimicrobial activities. nih.govnih.gov Screening this compound and a library of its derivatives against various pathogens could uncover new lead compounds for anti-infective therapies.

Q & A

Q. Table 1. Example Solubility Data for Analogous Amines

SolventTemperature (K)Solubility (mg/mL)Model (Apelblat) Deviation (%)
Methanol298.1512.42.1
Ethyl acetate343.558.93.8
Adapted from solubility studies on 6-Chloropyridazin-3-amine

Q. Table 2. Thermodynamic Parameters for Dissolution

SolventΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)
Acetone15.234.5-4.1
Cyclohexanone18.741.2-3.8
Derived using van’t Hoff analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.